REACTION_CXSMILES
|
[C:1]([Cl:6])(=[O:5])[CH:2]([CH3:4])[CH3:3].[CH:7](=[O:11])[CH:8]([CH3:10])[CH3:9]>[Cl-].[Zn+2].[Cl-]>[C:7]([O:5][CH:1]([Cl:6])[CH:2]([CH3:4])[CH3:3])(=[O:11])[CH:8]([CH3:10])[CH3:9] |f:2.3.4|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(C(C)C)(=O)Cl
|
Name
|
|
Quantity
|
25 mg
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Name
|
|
Quantity
|
10.4 mL
|
Type
|
reactant
|
Smiles
|
C(C(C)C)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at 0° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at rt for another 2 h
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through a short silica gel column (100% PE)
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated in vacuo at 40° C.
|
Type
|
DISTILLATION
|
Details
|
the resulted oil was distilled at 75° C. under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)(=O)OC(C(C)C)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.48 g | |
YIELD: PERCENTYIELD | 79.3% | |
YIELD: CALCULATEDPERCENTYIELD | 79.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |